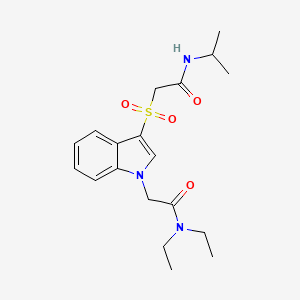
N,N-diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The compound also has a sulfonyl group and an amide group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, sulfonyl group, and amide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The indole ring, sulfonyl group, and amide group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could contribute to its aromaticity, while the sulfonyl and amide groups could influence its polarity and reactivity .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
A novel approach involves the use of a fluorescent probe for the sensitive detection of carbonyl compounds (aldehydes and ketones) in water samples. The probe's synthesis was optimized for higher purity and better sensitivity, enabling the detection of very low concentrations of formaldehyde and other carbonyls, which could have significant implications for environmental monitoring and safety assessments (Houdier et al., 2000).
Antimicrobial Agents
Research into the synthesis and evaluation of novel sulphonamide derivatives has shown that these compounds exhibit good antimicrobial activity. Computational calculations provided confirmation for the anticipated compounds, suggesting a promising avenue for the development of new antimicrobial agents (Fahim & Ismael, 2019).
Cancer Research
Another study focused on the synthesis, structure, and molecular docking analysis of an anticancer drug, demonstrating its potential efficacy against certain cancer cell lines through in silico modeling. This research contributes to the growing body of knowledge on the molecular design of cancer therapeutics (Sharma et al., 2018).
Antiallergic Agents
The development of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents highlights the potential of this compound in the treatment of allergic reactions. A series of compounds were synthesized and evaluated for their antiallergic potency, contributing to the search for novel treatments (Menciu et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(propan-2-ylamino)ethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-5-21(6-2)19(24)12-22-11-17(15-9-7-8-10-16(15)22)27(25,26)13-18(23)20-14(3)4/h7-11,14H,5-6,12-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDONHGLSDMRYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

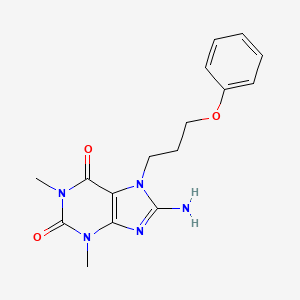
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)
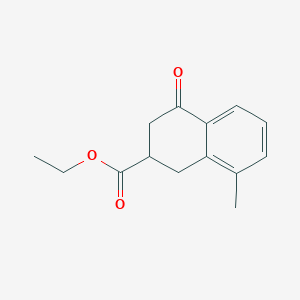
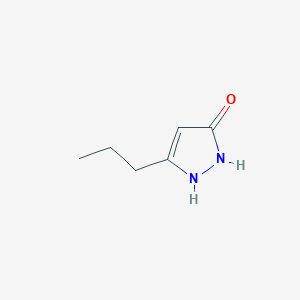


![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701390.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile](/img/structure/B2701391.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)
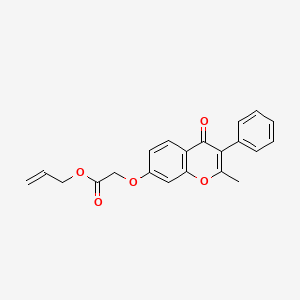
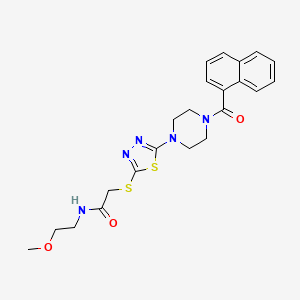
![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2701397.png)
